
4-chloro-N-cyclooctylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclooctylbenzenesulfonamide, also known as S0859, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-cyclooctylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting the activity of CAIX, this compound can reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-cyclooctylbenzenesulfonamide in lab experiments is its specificity for CAIX. This allows for the selective inhibition of CAIX activity, which can be useful in studying its role in cancer cell growth and proliferation. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with in lab experiments.
One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its specificity for CAIX may limit its use in studying other proteins or pathways involved in cancer cell growth and proliferation.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-cyclooctylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. Additionally, the potential use of this compound in combination with other cancer therapies is an area of ongoing research. Finally, the potential use of this compound in the treatment of other diseases such as inflammatory bowel disease or multiple sclerosis is an area of future investigation.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising potential for the treatment of various diseases, particularly cancer and inflammatory diseases. Its specificity for CAIX and low toxicity make it a useful compound for lab experiments. Future research in this area will likely focus on the development of more potent and selective inhibitors of CAIX, as well as the potential use of this compound in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of 4-chloro-N-cyclooctylbenzenesulfonamide involves the reaction of cyclooctylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using various techniques such as recrystallization or column chromatography. The purity of the compound can be confirmed using methods such as NMR spectroscopy or mass spectrometry.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclooctylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various forms of cancer.
Propiedades
Fórmula molecular |
C14H20ClNO2S |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
4-chloro-N-cyclooctylbenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO2S/c15-12-8-10-14(11-9-12)19(17,18)16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2 |
Clave InChI |
KZCSTECYQHYFMV-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




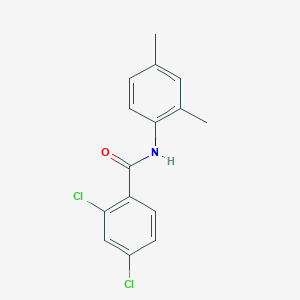
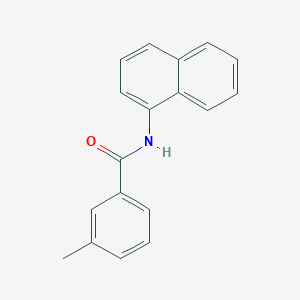

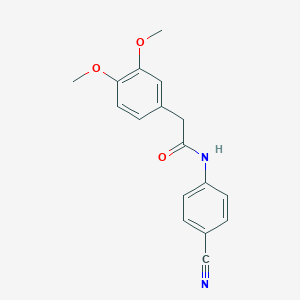

methanone](/img/structure/B270740.png)
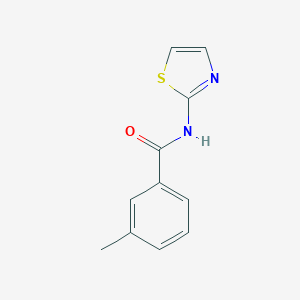
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

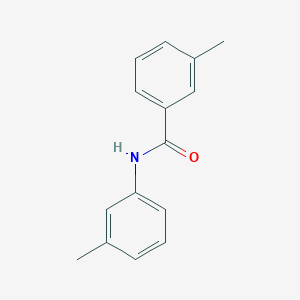
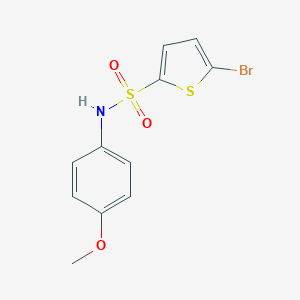
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)